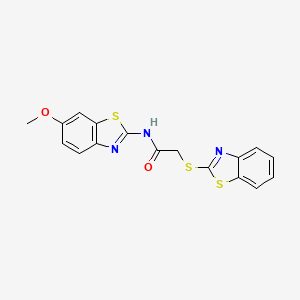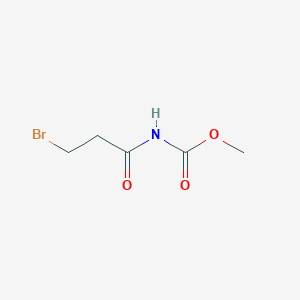![molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a nitrobenzyl group, a thiophene ring, and an acetohydrazide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Acetohydrazide Core: This step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Introduction of the Thiophene Ring: The acetohydrazide is then reacted with thiophene-2-carbaldehyde under reflux conditions to form the corresponding hydrazone.
Attachment of the Nitrobenzyl Group: Finally, the hydrazone is treated with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various reduced intermediates.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the materials science industry, the compound’s unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- 2-[(4-methylbenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- 2-[(4-fluorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
The presence of the nitro group in 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents on the benzyl group, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H15N3O3S2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
Clave InChI |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
SMILES canónico |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)


![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
